(6,11,16a)-9-Fluoro-6,11,21-trihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione
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Overview
Description
6β-hydroxy Triamcinolone acetonide is a synthetic corticosteroid derived from triamcinolone acetonide. It is a potent anti-inflammatory agent used in various medical applications, particularly in treating skin conditions, allergies, and inflammation. This compound is known for its high efficacy and relatively low side effects compared to other corticosteroids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6β-hydroxy Triamcinolone acetonide involves the hydroxylation of triamcinolone acetonide. One common method includes the use of specific reagents and catalysts to introduce the hydroxyl group at the 6β position. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of 6β-hydroxy Triamcinolone acetonide often involves large-scale chemical synthesis using automated reactors. The process includes multiple purification steps, such as crystallization and chromatography, to isolate the compound from impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
6β-hydroxy Triamcinolone acetonide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6β position can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the parent triamcinolone acetonide.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6β-hydroxy Triamcinolone acetonide. These derivatives can have different pharmacological properties and applications .
Scientific Research Applications
6β-hydroxy Triamcinolone acetonide has numerous scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying corticosteroid metabolism and degradation.
Biology: Employed in cell culture studies to investigate the effects of corticosteroids on cellular processes and gene expression.
Medicine: Utilized in clinical research to develop new treatments for inflammatory and autoimmune diseases.
Industry: Applied in the formulation of topical creams, ointments, and nasal sprays for treating various skin and respiratory conditions .
Mechanism of Action
6β-hydroxy Triamcinolone acetonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, allowing it to translocate to the nucleus, where it modulates the transcription of specific genes involved in inflammatory and immune responses. The compound suppresses the production of pro-inflammatory cytokines and inhibits the migration of immune cells to the site of inflammation .
Comparison with Similar Compounds
Similar Compounds
Triamcinolone acetonide: The parent compound, used widely in medical treatments.
Triamcinolone hexacetonide: Another derivative with similar anti-inflammatory properties but different pharmacokinetics.
Prednisone: A less potent corticosteroid used for similar indications
Uniqueness
6β-hydroxy Triamcinolone acetonide is unique due to its specific hydroxylation at the 6β position, which enhances its anti-inflammatory potency and reduces its side effects compared to other corticosteroids. This modification allows for more targeted therapeutic effects and improved patient outcomes .
Properties
Molecular Formula |
C24H31FO7 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(1S,2S,9S,11S,12R,13S,19R)-12-fluoro-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H31FO7/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(27)5-6-21(15,3)23(14,25)17(29)10-22(13,4)24(19,32-20)18(30)11-26/h5-7,13-14,16-17,19,26,28-29H,8-11H2,1-4H3/t13-,14-,16+,17-,19?,21-,22-,23-,24?/m0/s1 |
InChI Key |
WMJSKWRCHLTCCW-ZEPMDXCDSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC4C2(OC(O4)(C)C)C(=O)CO)C[C@H](C5=CC(=O)C=C[C@@]53C)O)F)O |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)O)C |
Origin of Product |
United States |
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